![molecular formula C10H8BrN3O3 B2841505 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid CAS No. 2137822-79-6](/img/structure/B2841505.png)
5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Chemical Reactions Analysis
As for the chemical reactions, 5-bromopyrimidine has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 5-bromopyrimidine is a solid with a melting point of 67-73 °C .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the one , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .
Synthesis of Single-Molecule Magnet
The compound can be used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .
Synthesis of Orally Active Antidiabetic Vanadyl Complex
It can also be used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .
Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives
5-Bromopyrimidine, a related compound, has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Synthesis of 5-(Phenylethynyl)pyrimidine
5-Bromopyrimidine has also been used in the synthesis of 5-(phenylethynyl)pyrimidine via a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that the compound might interact with its targets through nucleophilic displacement reactions .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a broad range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that this compound might have similar effects.
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, such as temperature and the presence of certain catalysts .
properties
IUPAC Name |
5-bromo-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCTSCBVSOBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((furan-2-ylmethyl)amino)pyrimidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.